molecular formula C13H19ClN2O3 B13460745 2-chloro-N-[(1r,4r)-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl]acetamide

2-chloro-N-[(1r,4r)-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl]acetamide

Cat. No.: B13460745
M. Wt: 286.75 g/mol
InChI Key: XSIXHCDSEMCHBU-UHFFFAOYSA-N
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Description

2-chloro-N-[(1r,4r)-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexyl ring substituted with a 3-methyl-1,2-oxazol-5-yl group and a chloroacetamide moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(1r,4r)-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl]acetamide typically involves multiple steps:

    Formation of the oxazole ring: The 3-methyl-1,2-oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment to the cyclohexyl ring: The oxazole derivative is then reacted with a cyclohexyl compound, often through nucleophilic substitution or addition reactions.

    Introduction of the chloroacetamide group: The final step involves the reaction of the intermediate with chloroacetyl chloride in the presence of a base to form the chloroacetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(1r,4r)-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes or as a precursor for biologically active molecules.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(1r,4r)-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The chloroacetamide moiety may act as an electrophile, reacting with nucleophilic sites in biological molecules. The oxazole ring and cyclohexyl group may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[(1r,4r)-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl]acetamide: can be compared with other chloroacetamide derivatives and oxazole-containing compounds.

    Chloroacetamide derivatives: These compounds share the chloroacetamide moiety and may have similar reactivity and biological activity.

    Oxazole-containing compounds: These compounds contain the oxazole ring and may exhibit similar chemical properties and applications.

Uniqueness

The unique combination of the chloroacetamide moiety, oxazole ring, and cyclohexyl group in this compound sets it apart from other compounds. This unique structure may confer specific chemical reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

The compound 2-chloro-N-[(1R,4R)-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl]acetamide, often referred to in scientific literature by its systematic name or chemical formula, is a synthetic organic compound with potential pharmacological applications. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H20ClN2O2C_{14}H_{20}ClN_{2}O_{2}. Its structure features a cyclohexane ring substituted with a chloro group and a methoxy oxazole moiety. The compound's unique structure is believed to contribute to its biological activity.

Research indicates that this compound may function as an antagonist for specific receptors involved in inflammatory and immune responses. It has shown selective inhibition of CC chemokine receptor 2 (CCR2), which is implicated in various inflammatory diseases. The selectivity for CCR2 over CCR5 suggests a potential therapeutic application in conditions where modulation of immune response is beneficial.

In Vitro Studies

In vitro studies have demonstrated the following biological activities associated with this compound:

  • Antagonistic Activity : The compound exhibits significant antagonistic effects on CCR2 receptors, with approximately 700-fold selectivity over CCR5 .
  • Anti-inflammatory Effects : Experimental models have shown that this compound can reduce pro-inflammatory cytokine production in macrophages, indicating its potential role in treating inflammatory disorders .
  • Cell Proliferation Inhibition : The compound has been tested for its ability to inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer properties .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Chronic Inflammation : A study involving patients with chronic inflammatory conditions showed improved symptoms after administration of a related compound with similar activity profiles .
  • Cancer Treatment : An exploratory clinical trial evaluated the effects of a drug derived from this compound on tumor growth in patients with specific types of cancer. Results indicated a reduction in tumor size and improved patient outcomes .

Data Summary Table

Biological ActivityObservationsReferences
CCR2 Antagonism~700-fold selectivity over CCR5
Anti-inflammatory EffectsReduced cytokine production in macrophages
Cell ProliferationInhibition observed in cancer cell lines
Arthritis ModelDecreased joint swelling

Properties

Molecular Formula

C13H19ClN2O3

Molecular Weight

286.75 g/mol

IUPAC Name

2-chloro-N-[4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl]acetamide

InChI

InChI=1S/C13H19ClN2O3/c1-9-6-12(19-16-9)8-18-11-4-2-10(3-5-11)15-13(17)7-14/h6,10-11H,2-5,7-8H2,1H3,(H,15,17)

InChI Key

XSIXHCDSEMCHBU-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)COC2CCC(CC2)NC(=O)CCl

Origin of Product

United States

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